molecular formula C40H38F5N3O3S B1679333 Rilapladib CAS No. 412950-08-4

Rilapladib

Cat. No.: B1679333
CAS No.: 412950-08-4
M. Wt: 735.8 g/mol
InChI Key: NNBGCSGCRSCFEA-UHFFFAOYSA-N
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Description

Rilapladib is a small molecule drug developed through a collaboration between Human Genome Sciences and GlaxoSmithKline. This compound has been investigated for its potential in treating atherosclerosis and Alzheimer’s disease due to its anti-inflammatory and anti-oxidative properties .

Preparation Methods

The synthesis of Rilapladib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of fluorinated aromatic compounds and various protective group strategies to achieve the final product . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Rilapladib undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidative degradation, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, especially involving its aromatic rings. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Scientific Research Applications

Rilapladib has been extensively studied for its potential therapeutic applications:

    Chemistry: As a model compound for studying Lp-PLA2 inhibition and its effects on lipid metabolism.

    Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.

    Medicine: Explored as a treatment for atherosclerosis and Alzheimer’s disease. .

    Industry: Potential applications in developing new therapeutic agents targeting Lp-PLA2 and related pathways.

Mechanism of Action

Rilapladib exerts its effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with low-density lipoprotein (LDL) cholesterol and is involved in the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, this compound reduces the production of pro-inflammatory and oxidative molecules, thereby preventing plaque formation and progression . This mechanism is also thought to be beneficial in Alzheimer’s disease by reducing cerebrovascular inflammation and oxidative stress .

Comparison with Similar Compounds

Rilapladib is similar to other Lp-PLA2 inhibitors such as Darapladib and SNP318. it has unique properties that distinguish it from these compounds:

    Darapladib: Another Lp-PLA2 inhibitor developed by GlaxoSmithKline. .

    SNP318: A second-generation Lp-PLA2 inhibitor related to this compound.

Properties

IUPAC Name

2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBGCSGCRSCFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38F5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194281
Record name Rilapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rilapladib is a Lp-PLA2 inhibitor. Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. Moreover, enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. As such, plasma Lp-PLA2 levels tend to be elevated in those individuals who are considered to be at risk of developing accelerated atherosclerosis and clinical cardiovascular events. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis.
Record name Rilapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

412950-08-4
Record name Rilapladib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412950-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilapladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilapladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rilapladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILAPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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